2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one
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Overview
Description
2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyranoindole core, which is known for its biological activity, and a pyrrolidinylphenyl group, which enhances its chemical reactivity and potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyranoindole core, followed by the introduction of the pyrrolidinylphenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential anticancer properties.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Studied as PARP-1 inhibitors with antitumor activity.
Uniqueness
2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H18N2O2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(4-pyrrolidin-1-ylphenyl)-9H-pyrano[3,2-g]indol-4-one |
InChI |
InChI=1S/C21H18N2O2/c24-18-13-19(14-3-6-16(7-4-14)23-11-1-2-12-23)25-21-17(18)8-5-15-9-10-22-20(15)21/h3-10,13,22H,1-2,11-12H2 |
InChI Key |
UTKQGYIXJPIWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C5=C(C=C4)C=CN5 |
Origin of Product |
United States |
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